molecular formula C14H21NOS B2941199 N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049554-61-1

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2941199
CAS No.: 1049554-61-1
M. Wt: 251.39
InChI Key: JXTGQDGXSMTMQM-UHFFFAOYSA-N
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Description

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core with an isobutyl group and a thiophen-2-yl substituent. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide can be achieved through a multi-step process involving the formation of the cyclopentanecarboxamide core, followed by the introduction of the isobutyl and thiophen-2-yl groups. One common method involves the condensation of cyclopentanone with an appropriate amine to form the cyclopentanecarboxamide core. This intermediate can then be reacted with isobutyl bromide and thiophen-2-yl lithium to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The isobutyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopentanecarboxamide core can interact with proteins, potentially inhibiting their function or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

    N-isobutyl-1-(thiophen-3-yl)cyclopentanecarboxamide: Similar structure but with the thiophene ring at the 3-position.

    N-isobutyl-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-isobutyl-1-(pyridin-2-yl)cyclopentanecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the specific positioning of the thiophene ring at the 2-position, which can influence its electronic properties and reactivity. This positioning may enhance its interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

N-(2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-11(2)10-15-13(16)14(7-3-4-8-14)12-6-5-9-17-12/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTGQDGXSMTMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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